

GSK583 and CYP3A4 inhibition concerns

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Compound of Interest

Compound Name: GSK583

Cat. No.: B607852

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Technical Support Center: GSK583

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **GSK583**, a potent RIPK2 inhibitor. A significant focus is placed on addressing the concerns related to its off-target inhibition of CYP3A4.

Frequently Asked Questions (FAQs)

Q1: What is **GSK583** and what is its primary mechanism of action?

GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC₅₀ of 5 nM.^{[1][2]} It functions by competing with ATP for the kinase's binding pocket.^[3] RIPK2 is a crucial component of the innate immune system, mediating downstream signaling following the activation of NOD1 and NOD2 pattern recognition receptors, which leads to the production of inflammatory cytokines.^{[4][5]} **GSK583** has been shown to effectively block downstream NOD2 signaling.^[3]

Q2: What is the significance of the observed CYP3A4 inhibition by **GSK583**?

While **GSK583** demonstrates excellent kinase selectivity, it is also an inhibitor of the cytochrome P450 enzyme CYP3A4.^{[1][6]} CYP3A4 is a critical enzyme involved in the metabolism of a large proportion of clinically used drugs.^[7] Inhibition of CYP3A4 can lead to drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs to toxic levels.^[7] This off-target activity was a primary reason why **GSK583** was not pursued for further clinical development.^{[1][6][8]}

Q3: What are the key quantitative parameters I should be aware of when using **GSK583**?

For effective experimental design, it is crucial to consider the potency of **GSK583** against its target and its off-target liabilities. The table below summarizes key IC50 values.

Quantitative Data Summary

Target/Parameter	IC50 Value	Species/System	Reference
RIPK2 Kinase	5 nM	Human	[1][2][9]
2 nM	Rat	[10]	
RIPK3 Kinase (binding affinity)	16 nM	Cell-free assay	[1]
TNF- α & IL-6 Production	~200 nM	Explant cultures	[1][2]
MDP-stimulated TNF- α Production	8 nM	Primary human monocytes	[1][2]
237 nM	Human whole blood	[2]	
133 nM	Rat whole blood	[2]	
hERG Ion Channel	7445 nM	-	[8]
CYP3A4 Inhibition	Not explicitly quantified in public literature, but noted as a significant off-target effect.	-	[1][6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Variability in cellular potency (IC50) between experiments.	1. Cell type differences: Different cell lines or primary cells can have varying levels of RIPK2 expression and pathway activation. 2. Assay conditions: Differences in cell density, serum concentration, or stimulation time can impact results. 3. Compound stability: GSK583 may degrade under certain conditions.	1. Characterize RIPK2 expression in your cell system. Use a consistent cell passage number. 2. Standardize all assay parameters. Optimize stimulation conditions for your specific cell type. 3. Prepare fresh stock solutions of GSK583 in DMSO and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. [2]
Unexpected off-target effects observed in my experiment.	1. CYP3A4 inhibition: If your experimental system expresses CYP3A4, or if you are using co-treatments that are CYP3A4 substrates, you may observe confounding effects. 2. hERG channel inhibition: At higher concentrations, GSK583 can inhibit the hERG channel, which is relevant for cardiotoxicity studies. [8]	1. Use a lower concentration of GSK583 that is still effective for RIPK2 inhibition but minimizes CYP3A4 effects. Consider using a RIPK2 inhibitor with a better selectivity profile if available. If co-administering drugs, check if they are CYP3A4 substrates. 2. Be mindful of the hERG IC50 (7.4 μ M) and keep experimental concentrations well below this value unless studying this specific effect.

Difficulty in achieving in vivo efficacy.	1. Pharmacokinetics: GSK583 has been reported to have a less than optimal pharmacokinetic profile, with moderate oral bioavailability and low clearance.[1][8] Blood concentrations may not be sustained above the IC50 for the desired duration.[3]	1. Conduct pharmacokinetic studies in your animal model to determine the optimal dosing regimen. Consider alternative routes of administration to improve bioavailability. Monitor plasma concentrations of GSK583.
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Experimental Protocols

General Protocol for Assessing Cellular RIPK2 Inhibition

This protocol provides a general framework for evaluating the inhibitory effect of **GSK583** on NOD2-mediated cytokine production in primary human monocytes.

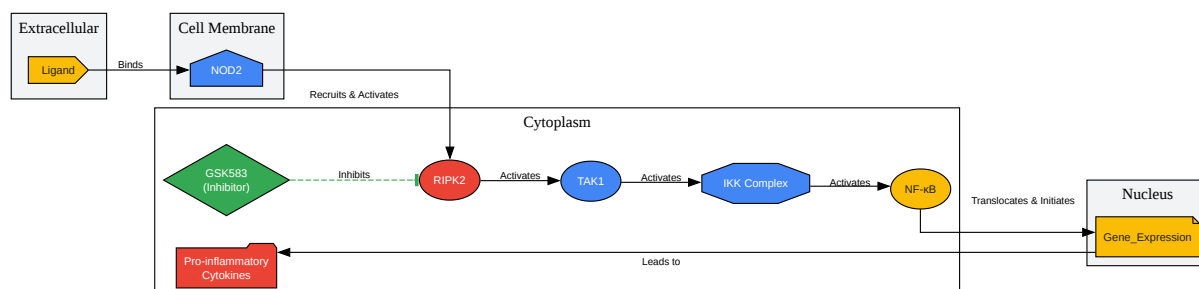
- **Cell Culture:** Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs). Culture the monocytes in an appropriate medium.
- **Inhibitor Pre-treatment:** Pre-treat the monocytes with varying concentrations of **GSK583** (e.g., 0.1 nM to 10 μ M) for 30 minutes.[1] Include a DMSO vehicle control.
- **Stimulation:** Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP), for 6 hours to induce cytokine production.[1]
- **Cytokine Measurement:** Collect the cell culture supernatant and measure the concentration of a relevant cytokine, such as TNF- α , using an immunoassay (e.g., ELISA).[1]
- **Data Analysis:** Calculate the percent inhibition of cytokine production for each **GSK583** concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

General Protocol for In Vitro CYP3A4 Inhibition Assay (Fluorometric)

This protocol outlines a general method to assess the potential of **GSK583** to inhibit CYP3A4 activity.

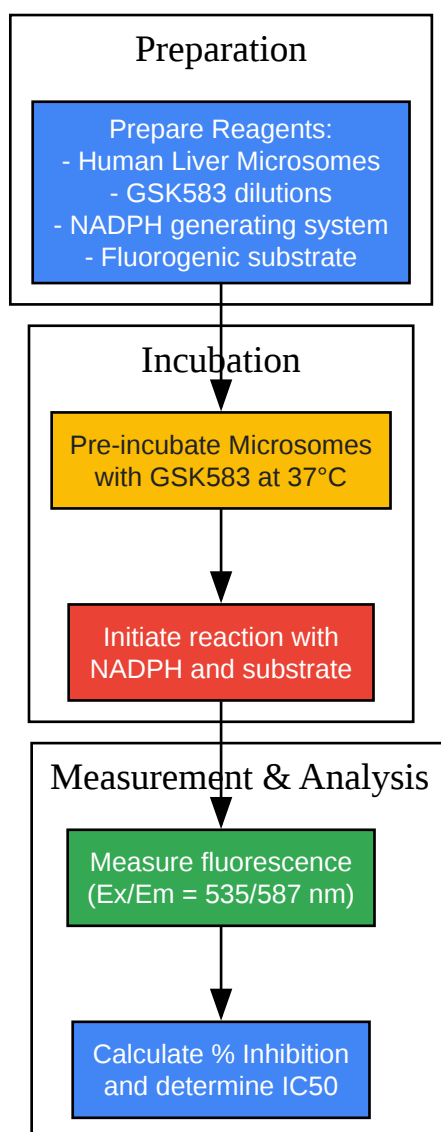
- **Reagent Preparation:** Prepare a reaction buffer, a NADPH generating system, a fluorogenic CYP3A4 substrate, and human liver microsomes. Prepare a stock solution of **GSK583** and a known CYP3A4 inhibitor (e.g., ketoconazole) in an appropriate solvent (e.g., acetonitrile or DMSO, ensuring the final concentration in the assay is low, <1%).[\[7\]](#)[\[11\]](#)
- **Incubation:** In a 96-well plate, combine the human liver microsomes, **GSK583** at various concentrations (or the positive control inhibitor), and the reaction buffer. Pre-incubate for a short period at 37°C.
- **Reaction Initiation:** Initiate the reaction by adding the NADPH generating system and the fluorogenic CYP3A4 substrate.
- **Fluorescence Measurement:** Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.[\[11\]](#)
- **Data Analysis:** Calculate the percent inhibition of CYP3A4 activity for each concentration of **GSK583** compared to the vehicle control. Determine the IC₅₀ value.

Visualizations



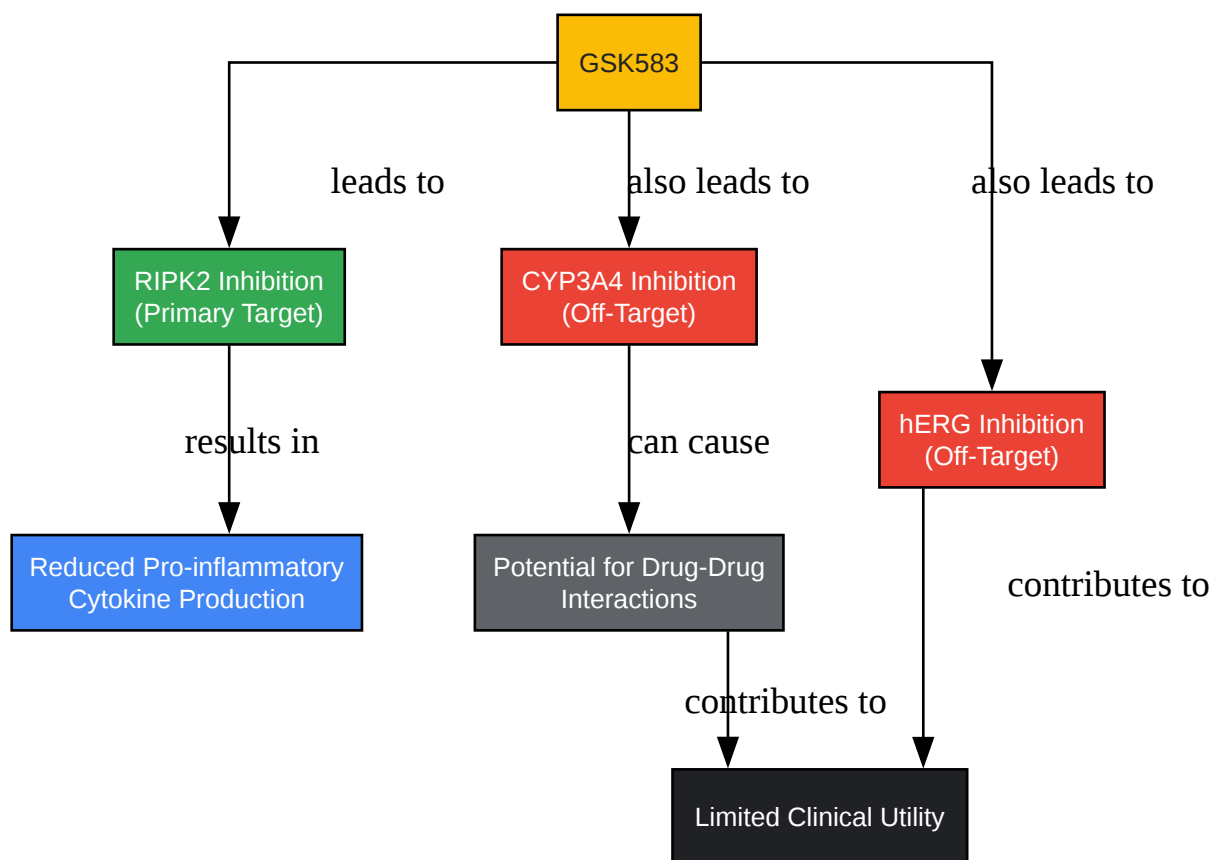
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Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of **GSK583**.



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Caption: Workflow for assessing **GSK583**-mediated CYP3A4 inhibition.



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Caption: Logical relationship of **GSK583**'s on-target and off-target effects.

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